2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine

Descripción

BenchChem offers high-quality 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

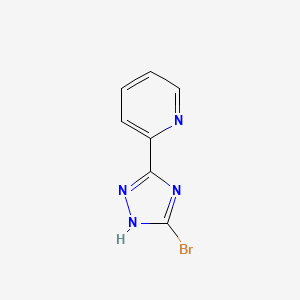

Structure

3D Structure

Propiedades

IUPAC Name |

2-(5-bromo-1H-1,2,4-triazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIVYLRDPMZJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472001 | |

| Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-5-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219508-87-9 | |

| Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-5-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine

Introduction: The Significance of the Pyridine-Triazole Scaffold

The fusion of pyridine and 1,2,4-triazole rings creates a heterocyclic scaffold of significant interest in the field of drug discovery and development. These hybrid molecules are prevalent in compounds exhibiting a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The pyridine moiety often enhances solubility and provides a key interaction point with biological targets, while the 1,2,4-triazole ring is a well-established pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding.

The subject of this guide, 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine, is a key building block for the synthesis of more complex molecules. The presence of a bromine atom on the triazole ring offers a versatile handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening. This guide provides a comprehensive overview of a plausible synthetic route to this valuable intermediate, along with detailed characterization methods, to aid researchers in its preparation and utilization.

Proposed Synthetic Pathway: A Chemist's Rationale

While multiple synthetic routes to pyridine-triazole derivatives exist, a robust and logical approach for the synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine involves a multi-step sequence starting from readily available picolinohydrazide. This pathway is predicated on established methodologies for the formation of 1,2,4-triazole rings and subsequent halogenation.

The proposed synthesis is a two-step process:

-

Formation of 2-(1H-1,2,4-triazol-5-yl)pyridine: This initial step involves the cyclization of picolinohydrazide with a suitable one-carbon synthon.

-

Bromination of the Triazole Ring: The subsequent selective bromination of the formed pyridine-triazole intermediate yields the target compound.

This approach is advantageous as it builds the core heterocyclic system first and then introduces the reactive bromine handle, which can be a more controlled process than carrying the bromine atom through the initial cyclization reaction.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a composite of established procedures for similar transformations and should be adapted and optimized by the end-user. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of 2-(1H-1,2,4-triazol-5-yl)pyridine

Rationale: This step involves the condensation of picolinohydrazide with formic acid, which serves as the source of the fifth carbon atom of the triazole ring, followed by cyclization.

Materials:

-

Picolinohydrazide (1.0 eq)

-

Formic acid (excess, as reagent and solvent)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add picolinohydrazide.

-

Add an excess of formic acid to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing crushed ice and slowly neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 2-(1H-1,2,4-triazol-5-yl)pyridine.

Part 2: Synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine

Rationale: This step utilizes an electrophilic brominating agent, such as N-bromosuccinimide (NBS) or bromine, to selectively brominate the electron-rich triazole ring. The reaction is typically carried out in a suitable solvent.

Materials:

-

2-(1H-1,2,4-triazol-5-yl)pyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) or Bromine (1.1 eq)

-

Acetonitrile or Dichloromethane (solvent)

-

Sodium thiosulfate solution (for quenching)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Dissolve 2-(1H-1,2,4-triazol-5-yl)pyridine in the chosen solvent in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the brominating agent (NBS or a solution of bromine in the same solvent) dropwise to the cooled solution while stirring.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data based on the structure and data from analogous compounds found in the literature[3][4].

| Analytical Technique | Expected Observations |

| 1H NMR | Aromatic protons of the pyridine ring (typically in the range of δ 7.5-8.8 ppm). A broad singlet for the N-H proton of the triazole ring (can be concentration-dependent and may exchange with D2O). |

| 13C NMR | Resonances for the carbon atoms of the pyridine and triazole rings. The carbon bearing the bromine atom will be significantly shifted. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]+ corresponding to the calculated mass (225.0454 for C7H5BrN4)[5]. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units. |

| Infrared (IR) Spectroscopy | N-H stretching vibrations (around 3100-3300 cm-1). C=N and C=C stretching vibrations of the aromatic rings (typically in the 1400-1600 cm-1 region). |

| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |

Reactivity and Applications

The synthesized 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine is a versatile intermediate. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents at the 3-position of the triazole ring. The pyridine nitrogen can be quaternized or coordinated to metal centers. The triazole N-H can be alkylated or acylated. This trifunctional handle makes it a valuable starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The pyridine-triazole scaffold is a known constituent of compounds with potential therapeutic benefits[6][7][8][9].

Caption: Key reactive sites on the target molecule.

Conclusion

This technical guide has outlined a logical and experimentally sound approach for the synthesis and characterization of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine. By providing a detailed protocol, expected characterization data, and an overview of its potential applications, this document serves as a valuable resource for researchers in organic synthesis and drug discovery. The versatility of this compound as a synthetic intermediate underscores its importance in the ongoing quest for novel and effective therapeutic agents.

References

-

Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PubMed Central. Available at: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available at: [Link]

-

Synthetic route for 3,4,5-tri-substituted 1,2,4-triazoles. Reagents and... - ResearchGate. Available at: [Link]

-

Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents - MDPI. Available at: [Link]

-

A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - NIH. Available at: [Link]

-

(PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid - ResearchGate. Available at: [Link]

-

Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]

-

Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies - ResearchGate. Available at: [Link]

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents.

-

Flash preparation of carbenoids: A different performance of cyanogen bromide. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE - TSI Journals. Available at: [Link]

-

2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine, 95% Purity, C7H5BrN4, 1 gram - CP Lab Safety. Available at: [Link]

-

Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates - Chemical Science (RSC Publishing). Available at: [Link]

-

(PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. Available at: [Link]

-

Cyanogen bromide - Wikipedia. Available at: [Link]

-

(PDF) Synthesis and Structural Characterisation of 2,4-Bis(5-Aryl-1,3,4-Oxdiazol-2-yl) Pyridine Derivatives - ResearchGate. Available at: [Link]

-

2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde - MDPI. Available at: [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. Available at: [Link]

-

Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines - Organic Chemistry Portal. Available at: [Link]

-

New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking - PMC - NIH. Available at: [Link]

-

Handling and stability of cyanogen bromide : r/Chempros - Reddit. Available at: [Link]

-

Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - NIH. Available at: [Link]

-

Cyanogen bromide (CNBr) - ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. calpaclab.com [calpaclab.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic analysis of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine

Introduction: The Structural Elucidation Imperative

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational pillar. Among these, molecules integrating multiple heteroaromatic systems, such as 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine (CAS: 219508-87-9), are of significant interest. This compound, with its pyridine and bromo-substituted triazole moieties, presents a unique electronic and structural profile, making it a valuable synthon or a potential bioactive agent itself.[1] The precise and unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a critical prerequisite for advancing any research, development, or quality control program.

This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural characterization of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices and the logic of spectral interpretation, reflecting a field-proven approach to molecular analysis. The protocols and interpretations herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Core Analytical Workflow: A Multi-Pronged Approach

A robust structural elucidation relies on the convergence of data from multiple, orthogonal analytical techniques. No single method provides a complete picture. Our strategy employs Nuclear Magnetic Resonance (NMR) for mapping the carbon-hydrogen framework, Mass Spectrometry (MS) for determining molecular weight and elemental composition, Infrared (IR) Spectroscopy for identifying functional groups, and UV-Visible (UV-Vis) Spectroscopy for probing the electronic properties of the conjugated system.

Caption: Overall workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can deduce the connectivity of atoms, their chemical environments, and their spatial relationships.

Expertise & Rationale

For a molecule like 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine, we anticipate a distinct set of signals for the four protons on the pyridine ring and a single, exchangeable proton (N-H) on the triazole ring. The ¹³C NMR will reveal all seven carbon atoms, with the bromine-bearing carbon showing a characteristic shift. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its polarity effectively dissolves the sample, and its high boiling point allows for variable temperature experiments if needed. Crucially, it allows for the clear observation of the exchangeable N-H proton, which might be lost in protic solvents like D₂O or methanol-d₄.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup (500 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity (peak shape for the residual solvent signal should be sharp and symmetrical).

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).

-

Acquire a standard ¹³C NMR spectrum with proton decoupling (e.g., 1024 scans, 2-second relaxation delay).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the ¹H spectrum to the residual DMSO signal at δ 2.50 ppm. Calibrate the ¹³C spectrum to the DMSO-d₆ septet at δ 39.52 ppm.

-

Integrate the ¹H signals and pick all peaks in both spectra.

-

Predicted Data & Interpretation

The expected NMR data is based on established chemical shifts for pyridine and triazole systems.[2][3]

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Atom Label | Predicted ¹H Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Shift (δ, ppm) | Rationale & Notes |

| H-N (Triazole) | ~14.0 - 15.0 | broad singlet (br s) | - | The acidic N-H proton of the 1,2,4-triazole ring is expected to be significantly downfield and broadened due to proton exchange.[4] |

| H6' (Pyridine) | ~8.70 | doublet (d) | ~150.0 | Proton ortho to the pyridine nitrogen is the most deshielded. |

| H4' (Pyridine) | ~8.00 | triplet of d (td) | ~137.5 | Typical chemical shift for the H4 proton in a 2-substituted pyridine. |

| H3' (Pyridine) | ~7.90 | doublet (d) | ~122.0 | Deshielded by the adjacent nitrogen and the triazole substituent. |

| H5' (Pyridine) | ~7.50 | triplet (t) | ~125.0 | The least deshielded pyridine proton. |

| C3 (Triazole) | - | - | ~145.0 | Carbon bearing the bromine atom. Its shift is influenced by the heavy atom effect. |

| C5 (Triazole) | - | - | ~155.0 | Carbon attached to the pyridine ring. |

| C2' (Pyridine) | - | - | ~149.0 | Carbon attached to the triazole ring. |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, which is crucial for confirming its elemental formula. High-resolution mass spectrometry (HRMS) is particularly powerful, offering mass accuracy to within a few parts per million (ppm).

Expertise & Rationale

For 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine (Formula: C₇H₅BrN₄), the key diagnostic feature in its mass spectrum will be the isotopic pattern of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (an "isotopic doublet") of almost equal intensity, separated by 2 mass units (m/z). Electrospray Ionization (ESI) is an excellent choice for this molecule due to the presence of basic nitrogen atoms, which are easily protonated to form [M+H]⁺ ions.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup (ESI-TOF or ESI-Orbitrap):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5 µL/min).

-

Operate the instrument in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the ion of interest.

-

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Use an internal or external calibrant to ensure high mass accuracy.

-

-

Data Analysis:

-

Identify the molecular ion cluster ([M+H]⁺).

-

Compare the measured m/z values of the isotopic peaks with the theoretical values calculated for [C₇H₆BrN₄]⁺.

-

Confirm that the mass accuracy is within an acceptable tolerance (e.g., < 5 ppm).

-

Predicted Data & Interpretation

Table 2: Predicted HRMS Data for [M+H]⁺

| Ion Formula | Isotope | Calculated m/z | Expected Relative Intensity (%) |

| [C₇H₆⁷⁹BrN₄]⁺ | ⁷⁹Br | 224.9770 | 100.0 |

| [C₇H₆⁸¹BrN₄]⁺ | ⁸¹Br | 226.9750 | 97.3 |

The observation of this characteristic 1:1 doublet at the correct high-resolution mass provides unequivocal evidence for the molecular formula and the presence of a single bromine atom.[5]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale

While the IR spectrum of a complex molecule contains many peaks in the "fingerprint region" (<1500 cm⁻¹) that are unique to the overall structure, certain key functional groups give rise to characteristic absorption bands. For our target molecule, we will look for vibrations associated with the N-H bond of the triazole, the aromatic C-H and C=N/C=C bonds of the pyridine and triazole rings, and the C-Br bond.[6] Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal sample preparation and is highly reproducible.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup (FTIR Spectrometer with ATR accessory):

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution).

-

-

Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Data & Interpretation

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| 3150 - 3000 | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the pyridine and triazole rings.[7] |

| ~2900 - 2600 | N-H stretch (H-bonded) | The N-H bond of the triazole ring is often involved in intermolecular hydrogen bonding, leading to a broad absorption band at lower frequencies.[8] |

| 1600 - 1450 | C=N and C=C ring stretch | A series of sharp to medium bands corresponding to the stretching vibrations within the two aromatic rings. These are often referred to as "marker bands" for the triazole and pyridine rings.[6][9] |

| Below 600 | C-Br stretch | The carbon-bromine stretching vibration is a low-energy vibration and will appear at the low-frequency end of the spectrum. |

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Expertise & Rationale

The 2-(1,2,4-triazol-5-yl)pyridine system is a conjugated heteroaromatic system. We expect to see absorption bands in the UV region corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the solvent environment. A polar solvent like ethanol is a good starting point for analysis. Pyridine itself shows a primary absorption maximum around 254 nm.[10] The attachment of the triazole ring will likely cause a slight shift in this absorption.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol) of known concentration. Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.

-

Instrument Setup (Dual-Beam UV-Vis Spectrophotometer):

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Fill a matching cuvette with the sample solution.

-

Scan a wavelength range from approximately 200 nm to 400 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Predicted Data & Interpretation

It is predicted that 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine will exhibit a strong absorption band (λₘₐₓ) in the range of 250-270 nm .[11] This absorption is characteristic of the π → π* transitions within the conjugated pyridine-triazole system. The presence of this band confirms the conjugated nature of the core structure.[12][13]

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine is achieved not by a single measurement, but by the logical synthesis of complementary data from a suite of spectroscopic techniques. NMR provides the atomic connectivity, HRMS confirms the elemental formula with high precision, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy verifies the nature of the conjugated electronic system. By following the rigorous protocols and interpretive logic outlined in this guide, researchers and drug development professionals can achieve an unambiguous and confident structural assignment, forming a solid foundation for all subsequent scientific investigation.

References

-

Al-Saidi, H. M., El-Emam, A. A., & Al-Deeb, O. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available at: [Link]

-

Begtrup, M. (1971). The infrared spectra of 1,2,3-triazole N-oxides. Journal of the Chemical Society B: Physical Organic, 10, 1905-1908. Available at: [Link]

-

Czarnecki, M. A., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 285, 121871. Available at: [Link]

-

Trivedi, M. K., et al. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Journal of Molecular and Genetic Medicine. Available at: [Link]

- Supporting Information for related compounds showing N-H proton shifts. (n.d.). Available upon request from various chemical synthesis publications.

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Available at: [Link]

-

Fisyuk, A. S., et al. (2021). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 26(23), 7244. Available at: [Link]

-

Gorte, R. J., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics, 20(31), 20293-20304. Available at: [Link]

-

Yamin, M., & Fuoss, R. M. (1949). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Journal of the American Chemical Society, 71(11), 3840-3841. Available at: [Link]

-

ResearchGate. (n.d.). UV-spectrum of pyridine. [Figure]. Available at: [Link]

-

Setkina, O. N., et al. (1959). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 8(3), 471-475. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2013). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o818. Available at: [Link]

-

CP Lab Safety. (n.d.). 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine, 95% Purity, C7H5BrN4, 1 gram. Available at: [Link]

-

Richardson, S. C., et al. (2009). 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o999. Available at: [Link]

-

Jantarat, C., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1351. Available at: [Link]

-

Lakavath, R., et al. (2022). Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. Research Square. Available at: [Link]

-

Fallacara, A. L., et al. (2018). The[6][7][14]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 13(14), 1437-1441. Available at: [Link]

-

Li, M., et al. (2009). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2764. Available at: [Link]

-

Růžička, A., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221. Available at: [Link]

-

Gulea, M., & Grapin, A. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(17), 3968. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2014). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)thiazole Derivatives. Molecules, 19(11), 17705-17727. Available at: [Link]

-

Seredyuk, M., et al. (2022). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 882-886. Available at: [Link]

-

Liang, G., et al. (2022). Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors. European Journal of Medicinal Chemistry, 233, 114249. Available at: [Link]

-

Kumar, P., et al. (2023). CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents. Inorganic Chemistry, 62(36), 14616-14631. Available at: [Link]

-

Jantarat, C., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2). Available at: [Link]

-

Nagy, L., et al. (2020). Tandem mass spectrometric study of annelation isomers of the novel thieno[3'-,2'-:4,5]pyrido[2,3-d]pyridazine ring system. Journal of Mass Spectrometry, 55(10), e4594. Available at: [Link]

-

Eltyshev, V. Y., et al. (2022). Novel 5-Aryl-[6][7][14]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. International Journal of Molecular Sciences, 23(22), 14320. Available at: [Link]

Sources

- 1. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]

- 10. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[1] | Russian Chemical Bulletin | Springer Nature Link [link.springer.com]

- 14. The infrared spectra of 1,2,3-triazole N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Crystal structure of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine

An In-Depth Technical Guide on the Crystal Structure Determination of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Structural Elucidation

Heterocyclic compounds containing pyridine and triazole moieties are privileged scaffolds in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] The title compound, 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine (CAS No. 219508-87-9), combines these two key pharmacophores.[3] The presence of a bromine atom offers a potential site for further functionalization or halogen bonding interactions, making it an attractive candidate for fragment-based drug discovery and as a building block for more complex molecules.[4]

The unambiguous determination of the molecular geometry, conformation, and intermolecular interactions through X-ray crystallography is a critical step in the rational design of novel therapeutics.[5] This guide will detail the necessary experimental procedures to achieve this, from chemical synthesis to the final refined crystal structure.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

A prerequisite for any crystallographic study is the availability of high-purity, single crystals of suitable size and quality.[6][7]

Proposed Synthesis

While various synthetic routes to substituted triazolylpyridines exist, a common approach involves the condensation of a pyridine-derived precursor with a triazole-forming reagent.[8] A plausible synthesis for the title compound is outlined below. This proposed pathway is based on established synthetic methodologies for similar heterocyclic systems.

Caption: A generalized synthetic scheme for 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine.

Detailed Protocol:

-

Preparation of Pyridine-2-carboximidamide: This starting material can be synthesized from 2-cyanopyridine through established methods.

-

Bromination: The pyridine-2-carboximidamide is then brominated using a suitable brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent to yield a brominated intermediate.

-

Cyclization: The brominated intermediate is subsequently reacted with a hydrazine derivative under conditions that facilitate the cyclization to form the 1,2,4-triazole ring.

-

Purification: The final product is purified using column chromatography or recrystallization to achieve the high purity (>95%) required for crystallization trials.

Crystallization Methodologies

The formation of single crystals is often the most challenging step in X-ray crystallography.[6] Small molecules with limited conformational freedom, such as the title compound, can typically be crystallized using a variety of methods.[6]

Table 1: Crystallization Techniques

| Method | Description | Rationale |

| Slow Evaporation | A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film. The solvent evaporates slowly, increasing the concentration and promoting crystal growth. | This is often the simplest and most effective method for obtaining initial crystals. A range of solvents with varying polarities should be screened. |

| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the compound is poorly soluble (the anti-solvent). The vapor of the volatile solvent slowly diffuses into the anti-solvent, leading to a gradual increase in the concentration of the compound and subsequent crystallization. | This method allows for finer control over the rate of supersaturation, which can lead to higher quality crystals.[9] |

| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The solubility of the compound decreases as the temperature drops, leading to crystallization. | This technique is effective for compounds that exhibit a significant change in solubility with temperature. |

Single-Crystal X-ray Diffraction: The Definitive Structural Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional atomic structure of a molecule.[10] The workflow, from data collection to structure refinement, is a systematic process.

Caption: The workflow for solving a small molecule crystal structure.

Experimental Protocol

-

Crystal Selection and Mounting: A suitable single crystal (ideally > 0.1 mm in all dimensions) is selected under a microscope.[7] It is then mounted on a cryo-loop using a cryo-protectant (e.g., paratone-N oil) and flash-cooled in a stream of nitrogen gas to low temperature (typically 100 K) to minimize radiation damage.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., CCD or pixel detector).[7][10] A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffracted X-rays are integrated, scaled, and corrected for absorption effects.

-

Structure Solution: The initial atomic positions are determined using direct methods, which is the standard approach for small molecules.[7] This provides an initial model of the molecule.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts the atomic coordinates, displacement parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final refined structure is validated using software tools to check for geometric consistency and other potential issues. The results are typically prepared in a Crystallographic Information File (CIF) format for publication and deposition in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Anticipated Structural Features

Based on the known structures of related bromo-triazole and pyridine derivatives, we can anticipate several key structural features for 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine.

Caption: 2D representation of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine.

Table 2: Predicted Crystallographic and Geometric Data

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small organic molecules.[11] |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) | Molecules without inherent chirality often crystallize in centrosymmetric space groups. |

| C-Br Bond Length | ~1.85-1.90 Å | Consistent with C(sp²)-Br bond distances. |

| Pyridine-Triazole Dihedral Angle | 10-40° | The degree of planarity between the two rings will influence crystal packing and potential for π-π stacking interactions. |

| Intermolecular Interactions | N-H···N hydrogen bonds, C-H···N interactions, potential Br···N halogen bonds, and π-π stacking. | These non-covalent interactions will govern the crystal packing and the overall supramolecular architecture.[12] |

Potential Applications in Drug Development

The detailed structural information obtained from X-ray crystallography can significantly impact drug development efforts:

-

Structure-Activity Relationship (SAR) Studies: Understanding the precise 3D structure allows for a more accurate interpretation of SAR data, guiding the design of more potent and selective analogues.

-

Receptor Binding: The crystal structure can be used for in-silico docking studies to predict how the molecule might bind to a biological target.[13]

-

Physicochemical Properties: Crystal packing can influence properties such as solubility and melting point, which are important for drug formulation.[14]

Conclusion

While the definitive crystal structure of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine remains to be experimentally determined, this guide provides a comprehensive and authoritative framework for its elucidation. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the precise structural data necessary to advance their drug discovery programs. The insights gained from such a study will be invaluable for understanding the molecule's chemical properties and for the rational design of new therapeutic agents.

References

-

Creative BioMart. X-ray Crystallography. [Link]

-

University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Chemistry LibreTexts. X-ray Crystallography. [Link]

-

National Center for Biotechnology Information. 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. [Link]

-

CP Lab Safety. 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine, 95% Purity, C7H5BrN4, 1 gram. [Link]

-

International Union of Crystallography. Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) dihydrate. [Link]

-

ResearchGate. Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. [Link]

-

ResearchGate. The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one in Heterocyclic Chemistry. [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and an Evaluation of Their Anticancer Activity. [Link]

-

MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and an Evaluation of Their Anticancer Activity. [Link]

-

International Union of Crystallography. Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one. [Link]

-

SpringerLink. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

-

PubMed. Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors. [Link]

-

National Center for Biotechnology Information. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

-

International Union of Crystallography. Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate. [Link]

-

National Center for Biotechnology Information. New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. rigaku.com [rigaku.com]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 11. 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

- 13. d-nb.info [d-nb.info]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine: A Heterocyclic Scaffold of Interest in Medicinal Chemistry

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine, a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this guide synthesizes information from closely related analogues and the broader class of pyridyl-triazoles to offer valuable insights for researchers. The document covers structural elucidation, predicted physicochemical properties, potential synthetic routes, expected reactivity, and prospective applications in drug discovery, with a strong emphasis on the scientific rationale behind these extrapolations.

Introduction: The Significance of the Pyridyl-Triazole Scaffold

The fusion of pyridine and triazole rings creates a class of heterocyclic compounds with a rich pharmacophore profile. The pyridine ring, a common motif in numerous pharmaceuticals, is known for its ability to engage in hydrogen bonding and pi-stacking interactions with biological targets. The 1,2,4-triazole moiety is a versatile functional group, recognized for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amides and esters. The incorporation of a bromine atom onto the triazole ring of 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine introduces a key functional handle for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. This unique combination of structural features positions 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine as a compound of interest for the development of novel therapeutic agents.

Molecular Structure and Identification

The unequivocal identification of 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine is crucial for any research endeavor. While experimental data for this specific molecule is scarce, its fundamental identifiers have been established.

| Identifier | Value | Source |

| Chemical Name | 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine | N/A |

| CAS Number | 219508-87-9 | [1] |

| Molecular Formula | C₇H₅BrN₄ | [1] |

| Molecular Weight | 225.0454 g/mol | [1] |

Structural Diagram:

Caption: Molecular structure of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine.

Predicted Physicochemical Properties

In the absence of direct experimental data, computational methods and analysis of analogous compounds can provide valuable estimations of the physicochemical properties of 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine. These properties are critical for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Predicted Value/Range | Scientific Rationale & Comparative Insights |

| Melting Point | 150 - 200 °C | Aromatic heterocyclic compounds with similar molecular weights and the capacity for hydrogen bonding typically exhibit melting points in this range. For instance, related substituted triazoles and pyridines often melt within this window. |

| Boiling Point | > 300 °C (decomposes) | High boiling points are expected due to the polar nature of the molecule and intermolecular hydrogen bonding. Decomposition before boiling is common for such compounds. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., hexane). | The presence of nitrogen atoms capable of hydrogen bonding suggests solubility in polar protic and aprotic solvents. The overall aromatic character and the bromine atom limit aqueous solubility. |

| pKa | Basic pKa (pyridine N): ~3-5; Acidic pKa (triazole N-H): ~8-10 | The pyridine nitrogen is expected to be weakly basic. The N-H proton on the triazole ring is acidic due to the electron-withdrawing nature of the adjacent nitrogen atoms. These values are typical for similar heterocyclic systems. |

Synthesis and Chemical Reactivity

Postulated Synthetic Pathway

A plausible synthetic route would involve the cyclization of a precursor containing the pre-formed pyridine moiety.

Caption: A potential synthetic workflow for 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine.

Conceptual Experimental Protocol:

-

Amidine Formation: React 2-cyanopyridine with hydrazine hydrate to form the corresponding picolinimidohydrazide. This reaction is a standard method for converting nitriles to amidines.

-

Acylation and Cyclization: The resulting amidine can then be reacted with a suitable one-carbon synthon, such as an orthoformate, followed by cyclization to form the 1,2,4-triazole ring.

-

Bromination: The final step would involve the selective bromination of the triazole ring. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of electron-rich heterocyclic rings. The reaction conditions would need to be carefully optimized to ensure regioselectivity for the C3 position of the triazole.

Expected Chemical Reactivity

The chemical reactivity of 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine is dictated by the interplay of its constituent rings and the bromo substituent.

-

N-Alkylation/Arylation of the Triazole Ring: The N-H proton of the triazole is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or arylation to introduce further diversity.

-

Cross-Coupling Reactions at the Bromo Position: The bromine atom provides a reactive site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, making it a powerful tool for library synthesis in drug discovery.

-

Reactions of the Pyridine Ring: The pyridine nitrogen can act as a nucleophile and can be quaternized. The pyridine ring can also undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the triazole ring may deactivate it towards this type of reaction.

Caption: Key reactivity sites of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine.

Applications in Drug Development: A Landscape of Possibilities

While specific applications of 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine are not extensively documented, the broader class of pyridyl-triazoles has shown significant promise in various therapeutic areas. The structural motifs present in this compound suggest its potential as a scaffold for inhibitors of several important drug targets.

-

Kinase Inhibitors: The pyridine and triazole rings can form key hydrogen bond interactions within the ATP-binding site of many kinases. The bromo-substituent allows for the exploration of the hydrophobic pocket of the kinase active site through the introduction of various aryl or alkyl groups via cross-coupling reactions.

-

Antimicrobial Agents: Triazole-containing compounds are well-known for their antifungal and antibacterial properties. The pyridyl-triazole scaffold could be explored for the development of new antimicrobial agents.

-

Central Nervous System (CNS) Agents: The ability of the pyridine and triazole moieties to cross the blood-brain barrier makes this scaffold a potential starting point for the development of drugs targeting CNS disorders.

Safety and Handling

Given the lack of a specific Material Safety Data Sheet (MSDS) for 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine, it is imperative to handle this compound with the utmost caution, assuming it to be hazardous. General safety precautions for handling brominated heterocyclic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique combination of a pyridine ring, a 1,2,4-triazole moiety, and a reactive bromine handle provides a versatile platform for the synthesis of diverse compound libraries. While a significant gap in the experimental data for this specific molecule exists, this guide provides a solid foundation for researchers by extrapolating from related compounds and established chemical principles.

Future research should focus on the experimental validation of the predicted physicochemical properties, the development of a robust and scalable synthetic protocol, and the exploration of its reactivity in various chemical transformations. Such studies will be instrumental in unlocking the full potential of 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine as a valuable scaffold in the quest for novel and effective therapeutic agents.

References

[1] CP Lab Safety. 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine, 95% Purity, C7H5BrN4, 1 gram. Available at: [Link] (Accessed January 18, 2026).

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine Derivatives

This guide provides an in-depth exploration of the synthetic pathways leading to 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine and its derivatives. These compounds are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a robust framework for their synthetic endeavors.

Introduction: The Significance of the 2-(1,2,4-Triazol-5-yl)pyridine Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1] Its ability to participate in hydrogen bonding, its metabolic stability, and its rigid structure make it an ideal component for designing molecules that interact with biological targets. When coupled with a pyridine ring, the resulting 2-(1,2,4-triazol-5-yl)pyridine core offers a unique combination of electronic and steric properties, making it a valuable building block for the development of novel therapeutic agents and functional materials. The introduction of a bromine atom at the 3-position of the triazole ring further enhances the synthetic utility of this scaffold, providing a handle for subsequent cross-coupling reactions to generate a diverse library of derivatives.[2][3]

Strategic Approach to Synthesis

The synthesis of 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine can be approached through a convergent strategy, focusing on the sequential construction of the heterocyclic rings followed by a regioselective bromination. The general synthetic workflow is outlined below:

Figure 1: General synthetic workflow for 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine.

This guide will now delve into the detailed experimental protocols and the underlying chemical principles for each of these key transformations.

Part 1: Synthesis of the 2-(1H-1,2,4-triazol-5-yl)pyridine Core

The construction of the 1,2,4-triazole ring is a pivotal step in this synthesis. A reliable and widely employed method involves the reaction of a carbohydrazide with an isothiocyanate, followed by cyclization of the resulting thiosemicarbazide intermediate.[4]

Step 1.1: Formation of the N'-[(pyridin-2-yl)carbonyl]thiosemicarbazide Intermediate

The initial step involves the nucleophilic addition of the terminal nitrogen of pyridine-2-carbohydrazide to the electrophilic carbon of an isothiocyanate. This reaction is typically carried out in a polar protic solvent, such as ethanol, to facilitate the proton transfer steps involved in the mechanism.

Experimental Protocol:

-

To a solution of pyridine-2-carbohydrazide (1.0 eq.) in absolute ethanol, add the desired isothiocyanate (1.05 eq.).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Causality of Experimental Choices:

-

Solvent: Ethanol is an excellent choice as it readily dissolves the starting materials and the intermediate, while often allowing for the precipitation of the product upon cooling, simplifying purification.

-

Stoichiometry: A slight excess of the isothiocyanate is used to ensure complete consumption of the carbohydrazide.

-

Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.

Step 1.2: Cyclization to form 2-(1H-1,2,4-triazol-5-yl)pyridine

The cyclization of the N'-acylthiosemicarbazide intermediate to the corresponding 1,2,4-triazole-3-thione is typically achieved under basic conditions. The base facilitates the deprotonation of the amide and thioamide protons, promoting the intramolecular nucleophilic attack of the sulfur or nitrogen atom on the carbonyl carbon, followed by dehydration. Subsequent treatment with an oxidizing agent or an alkylating agent followed by elimination can lead to the desired 1,2,4-triazole. A more direct approach involves a one-pot synthesis where the thiosemicarbazide is cyclized in the presence of a dehydrating agent or under thermal conditions.

For the synthesis of the unsubstituted 1,2,4-triazole, a common method is the reaction of a hydrazide with formamide or triethyl orthoformate. A well-established method for the synthesis of 1,2,4-triazoles is the Pellizzari reaction, which involves the reaction of a carbohydrazide with an amide.

A more direct route to the 2-(1H-1,2,4-triazol-5-yl)pyridine core involves the reaction of pyridine-2-carbonitrile with hydrazine, followed by reaction with formic acid.

Experimental Protocol (from Pyridine-2-carbonitrile):

-

Formation of Pyridine-2-carbohydrazide: A mixture of pyridine-2-carbonitrile (1.0 eq.) and hydrazine hydrate (1.5 eq.) in ethanol is refluxed for 6-8 hours. The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent to yield pyridine-2-carbohydrazide.[5][6]

-

Cyclization with Formic Acid: The pyridine-2-carbohydrazide (1.0 eq.) is heated with an excess of formic acid at reflux for 4-6 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate). The precipitated product, 2-(1H-1,2,4-triazol-5-yl)pyridine, is collected by filtration, washed with water, and dried.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents | MDPI [mdpi.com]

- 6. Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Novel Pyridine-Triazole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of distinct pharmacophores into single molecular entities represents a powerful strategy in modern medicinal chemistry to overcome drug resistance and enhance therapeutic efficacy. This guide focuses on the burgeoning class of pyridine-triazole hybrids, compounds that merge the structural features of pyridine and triazole rings. These heterocyclic scaffolds are ubiquitous in clinically successful drugs, and their combination has yielded novel compounds with a broad spectrum of potent biological activities.[1][2] This document provides an in-depth analysis of the anticancer, antimicrobial, and anti-inflammatory properties of these hybrids, detailing their mechanisms of action, structure-activity relationships, and the critical experimental protocols used for their evaluation.

Introduction: The Rationale for Pyridine-Triazole Hybrids

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to engage in various biological interactions.

-

Pyridine: A six-membered aromatic ring containing one nitrogen atom, pyridine is a key structural component in drugs exhibiting a wide range of activities, including anti-inflammatory and antimicrobial effects.[3] Its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[1]

-

Triazole: This five-membered ring with three nitrogen atoms is another privileged scaffold, found in numerous antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), and anticancer (e.g., Letrozole) agents.[2][4] The triazole moiety is metabolically stable and can improve a compound's pharmacokinetic profile.[1]

The strategic combination of these two moieties into a single pyridine-triazole scaffold is hypothesized to produce synergistic effects, leading to compounds with enhanced potency and potentially dual-action capabilities.[5] This guide explores the validation of this hypothesis across several key therapeutic areas.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridine-triazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating significant cytotoxicity against various human cancer cell lines.[4][6]

Mechanism of Action

The anticancer effects of these compounds are often multifactorial. Mechanistic studies have revealed that they can:

-

Inhibit Microtubule Assembly: Certain pyridine-triazole hybrids disrupt the dynamics of microtubule polymerization, which is essential for mitotic spindle formation. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[7]

-

Induce Apoptosis: Many of these compounds trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and the systematic dismantling of cancer cells.[7]

-

Kinase Inhibition: Some derivatives may act as inhibitors of key signaling kinases, such as EGFR (Epidermal Growth Factor Receptor) or CDKs (Cyclin-Dependent Kinases), which are often dysregulated in cancer.[6][7]

Structure-Activity Relationship (SAR) Insights

SAR analyses provide crucial information for optimizing lead compounds. Studies have consistently shown that:

-

Substituents on Phenyl Rings: The nature and position of substituents on phenyl rings attached to the core structure significantly impact cytotoxicity. Electron-withdrawing groups, such as nitro (NO₂) or halogen atoms (e.g., Br, Cl), often enhance anticancer activity, whereas electron-donating groups (e.g., OCH₃, CH₃) may reduce it.[6]

-

Linker Moiety: The type of linker connecting the pyridine and triazole rings, or connecting the core to other functionalities, can influence potency and selectivity.[4]

Quantitative Data Summary

The efficacy of novel compounds is typically reported as the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |

| Pyridone-based analogues | A549 (Lung), MCF-7 (Breast) | 0.008 - 0.015 | Cisplatin | ~50 |

| Thiazole-based derivatives | A549 (Lung), MCF-7 (Breast) | 0.050 - 0.120 | Doxorubicin | ~0.01-0.1 |

| 1,2,3-Triazole-isoxazole-pyridine | A549 (Lung) | 0.01 | Etoposide | 3.08 |

| 1,2,4-Triazole-pyridine hybrids | B16F10 (Melanoma) | 41.12 - 61.11 | - | - |

Data compiled from multiple sources, demonstrating the potent activity of novel pyridine-triazole compounds.[4][6][7]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Pyridine-triazole hybrids have shown significant promise, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][8]

Mechanism of Action

The antimicrobial mechanisms are still under active investigation, but potential targets include:

-

Enzyme Inhibition: Some compounds are proposed to inhibit essential bacterial enzymes, such as dehydrosqualene synthase in S. aureus, which is involved in producing a virulence factor.[9]

-

Biofilm Disruption: A critical aspect of chronic infections is biofilm formation. Several pyridine-triazole derivatives have demonstrated the ability to inhibit biofilm formation in pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[9][10]

-

Cell Wall/Membrane Disruption: The heterocyclic structure may allow these compounds to interfere with the integrity of the bacterial cell wall or membrane.

Quantitative Data Summary

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth. Lower MIC values indicate higher potency.[8]

| Compound Class | Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| Pyridine-1,2,4-triazole-hydrazone | M. luteum | 3.9 | - | - |

| Pyrazolo[3,4-b]pyridine-triazole | S. aureus | 0.25 | - | - |

| Pyrazolo[3,4-b]pyridine-triazole | K. pneumoniae | 0.5 | - | - |

Data compiled from multiple sources.[5][11]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Pyridine-triazole derivatives have been investigated for their potential to mitigate the inflammatory response.[12]

Mechanism of Action

The primary mechanism explored for anti-inflammatory action is the inhibition of protein denaturation.[3] In inflammatory conditions like arthritis, protein denaturation can lead to the production of autoantigens. Compounds that prevent this process are considered potential anti-inflammatory agents.[12] Some derivatives are also studied for their ability to inhibit cyclooxygenase (COX) enzymes, the target of NSAIDs.[12]

Quantitative Data Summary

In vitro anti-inflammatory activity is often assessed by the inhibition of bovine serum albumin denaturation, with efficacy reported as IC₅₀ values.

| Compound Class | Assay | IC₅₀ (µg/mL) |

| Pyridine-Thiazole Hydrazides | Protein Denaturation Inhibition | 46.29 – 100.60 |

Data from a study on related hydrazide derivatives.[3][12]

Experimental Protocols and Workflows

Scientific integrity requires robust and reproducible methodologies. The following sections detail standardized protocols for evaluating the biological activities discussed.

Workflow for Anticancer Drug Screening

The process of identifying a potential anticancer agent from a library of novel pyridine-triazole compounds follows a logical progression from broad screening to detailed mechanistic studies.

Caption: High-level workflow for anticancer screening of novel compounds.

Protocol 1: MTT Assay for Cancer Cell Cytotoxicity

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[13] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14]

A. Materials and Reagents

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well sterile microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[15]

-

Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)

-

Test compounds (dissolved in DMSO, final concentration <0.5%)

-

Phosphate Buffered Saline (PBS)

B. Step-by-Step Methodology

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.[15] Include wells for "medium only" (blank) and "cells with vehicle" (negative control).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow cells to attach.[16]

-

Compound Treatment: Prepare serial dilutions of the pyridine-triazole compounds. Add 10 µL of each concentration to the respective wells. For the negative control, add vehicle (e.g., DMSO diluted in medium).

-

Exposure: Incubate the plate for an additional 48-72 hours.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[13][17]

-

Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the formation of visible purple formazan crystals.[13]

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the quantitative susceptibility of a bacterium to an antimicrobial agent.[18] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19]

A. Materials and Reagents

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well sterile microtiter plates

-

Test compounds (dissolved in a suitable solvent)

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

B. Step-by-Step Methodology

-

Inoculum Preparation: From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution Series: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the stock test compound to the first well, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well. This brings the final volume to 200 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL.

-

Controls (Critical for Validation):

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[18]

Signaling Pathway Visualization

Many pyridine-triazole compounds exert their anticancer effects by inducing apoptosis. The diagram below illustrates a simplified intrinsic apoptotic pathway that can be activated by such compounds.

Caption: Intrinsic apoptosis pathway activated by a cytotoxic agent.

Future Perspectives and Conclusion

The pyridine-triazole scaffold is a validated platform for the development of potent therapeutic agents. The remarkable in vitro activities observed across anticancer and antimicrobial assays highlight the immense potential of these compounds. Future research should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets for the most potent compounds.

-

In Vivo Efficacy: Translating the promising in vitro results into animal models of cancer and infectious disease.

-

Pharmacokinetic Profiling: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure they are suitable for clinical development.

References

-

Espinosa-García, C., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

- BenchChem. (2025). Comparative Analysis of 1,2,4-Triazole-Pyridine Hybrids as Potent Antibacterial Agents. BenchChem.

-

Gawel, K., et al. (2023). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Synthesis and antibiofilm activity of 1,2,3-triazole-pyridine hybrids against methicillin-resistant Staphylococcus aureus (MRSA). New Journal of Chemistry. Available at: [Link]

-

Espinosa-García, C., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]

- Yadav, C., et al. (2022). Molecular Hybrids of Pyrazolo[3,4-b]Pyridine and Triazole: Design, Synthesis and in vitro Antibacterial Studies. Preprints.org.

-

Li, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology. Available at: [Link]

- Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea Preprints.

-

Yadav, C., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules. Available at: [Link]

- Phadtare, G. B., et al. (2022). Review on Design and Development of Pyridyl Triazole Derivatives.

- Al-Wahaibi, L. H., et al. (2019). Synthesis of novel triazole functionalized pyridine derivatives as potential antimicrobial and anti-biofilm agents.

-